2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide
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Overview
Description
2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .
Preparation Methods
One common synthetic route starts with the condensation of pyridine derivatives with thiazole heterocycles . The reaction conditions often involve the use of ammonium thiocyanate in the presence of bromine in glacial acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain and preventing its activity . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide can be compared with other thiazolo[5,4-b]pyridine derivatives, such as:
- 2-chloro-4-florophenyl sulfonamide
- 5-chlorothiophene-2-sulfonamide These compounds share similar structural features but may differ in their pharmacological activities and potency . The unique combination of the thiazolo[5,4-b]pyridine scaffold with the propyl and pentanamide groups in this compound contributes to its distinct biological properties .
Properties
IUPAC Name |
2-propyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-3-6-14(7-4-2)18(24)22-16-11-9-15(10-12-16)19-23-17-8-5-13-21-20(17)25-19/h5,8-14H,3-4,6-7H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGFMCWGXFWTFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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